(2E)-5-ETHOXY-2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
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Overview
Description
(2E)-5-ETHOXY-2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a molecular formula of C16H15NO2S2 This compound is characterized by its unique structure, which includes a benzothiophene core, an ethoxy group, and a thienylmethylamino substituent
Preparation Methods
The synthesis of (2E)-5-ETHOXY-2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the ethoxy group and the thienylmethylamino substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
(2E)-5-ETHOXY-2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
(2E)-5-ETHOXY-2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2E)-5-ETHOXY-2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(2E)-5-ETHOXY-2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can be compared with other similar compounds, such as:
- 5-ethoxy-2-{[(phenylmethyl)amino]methylene}-1-benzothiophen-3(2H)-one
- 5-ethoxy-2-{[(pyridylmethyl)amino]methylene}-1-benzothiophen-3(2H)-one These compounds share a similar benzothiophene core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent, which imparts distinct reactivity and potential applications .
Properties
Molecular Formula |
C16H15NO2S2 |
---|---|
Molecular Weight |
317.4g/mol |
IUPAC Name |
5-ethoxy-2-(thiophen-2-ylmethyliminomethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H15NO2S2/c1-2-19-11-5-6-14-13(8-11)16(18)15(21-14)10-17-9-12-4-3-7-20-12/h3-8,10,18H,2,9H2,1H3 |
InChI Key |
MAGCQVWEBWABBG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=CS3 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=CS3 |
Origin of Product |
United States |
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